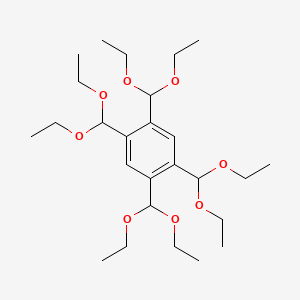
Benzene, 1,2,4,5-tetrakis(diethoxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,2,4,5-tetrakis(diethoxymethyl)- is an organic compound with the molecular formula C26H46O8 It is a derivative of benzene, where four hydrogen atoms are replaced by diethoxymethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2,4,5-tetrakis(diethoxymethyl)- typically involves the reaction of benzene with diethoxymethyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the diethoxymethyl groups.
Industrial Production Methods: While specific industrial production methods for Benzene, 1,2,4,5-tetrakis(diethoxymethyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions: Benzene, 1,2,4,5-tetrakis(diethoxymethyl)- can undergo various chemical reactions, including:
Oxidation: The diethoxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the diethoxymethyl groups to simpler alkyl groups.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Benzene, 1,2,4,5-tetrakis(diethoxymethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Benzene, 1,2,4,5-tetrakis(diethoxymethyl)- exerts its effects depends on the specific application. In chemical reactions, the diethoxymethyl groups can act as electron-donating groups, influencing the reactivity of the benzene ring. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Benzene, 1,2,4,5-tetramethyl- (Durene): Similar structure but with methyl groups instead of diethoxymethyl groups.
Benzene, 1,2,4,5-tetrakis(1-methylethyl)-: Another derivative with isopropyl groups.
Propiedades
Número CAS |
62397-06-2 |
|---|---|
Fórmula molecular |
C26H46O8 |
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
1,2,4,5-tetrakis(diethoxymethyl)benzene |
InChI |
InChI=1S/C26H46O8/c1-9-27-23(28-10-2)19-17-21(25(31-13-5)32-14-6)22(26(33-15-7)34-16-8)18-20(19)24(29-11-3)30-12-4/h17-18,23-26H,9-16H2,1-8H3 |
Clave InChI |
ZPYCZERNBLMOGL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C1=CC(=C(C=C1C(OCC)OCC)C(OCC)OCC)C(OCC)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



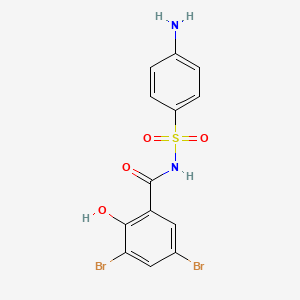
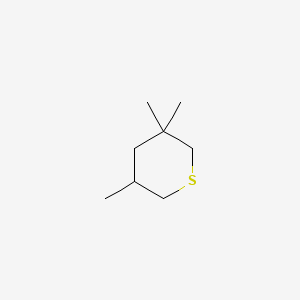
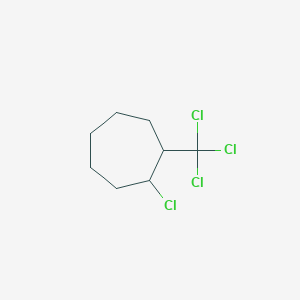
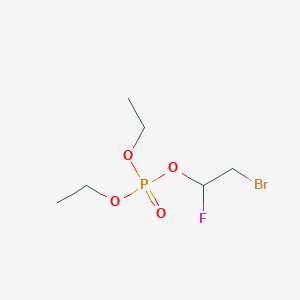
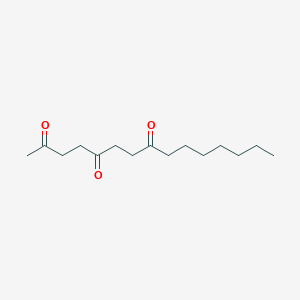
![Dimethyl(2-{[nitro(piperidin-2-ylidene)acetyl]oxy}ethyl)sulfanium iodide](/img/structure/B14517315.png)
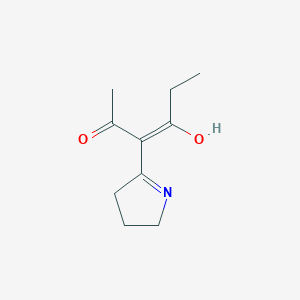
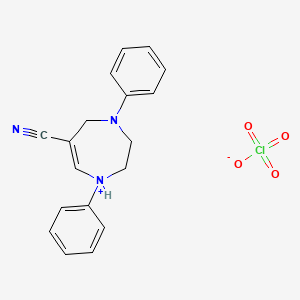


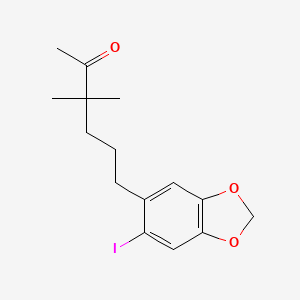
![Piperazine, 1-[4-(4-chlorophenoxy)phenyl]-](/img/structure/B14517349.png)

